4,6-Dimethoxypyrimidine-2-carbonitrile
Overview
Description
4,6-Dimethoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15. It is an aromatic N-heterocycle that belongs to the pyrimidine family. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4,6-dimethylpyrimidine have been studied and found to act as nucleophiles, attacking aldehyde carbon .
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic attack mechanisms .
Biochemical Pathways
It’s known that 2-amino-4,6-dimethoxypyrimidine (adm) is an important pesticide intermediate, used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
Pharmacokinetics
It’s known that similar compounds like 2-amino-4,6-dimethoxypyrimidine are prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and phase transfer catalyst (ptc), with dimethyl carbonate (dmc) instead of conventional toxic reagents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethoxypyrimidine-2-carbonitrile. For instance, the compound is known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . Therefore, it’s crucial to handle this compound with care, using protective equipment and ensuring adequate ventilation .
Preparation Methods
The synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
4,6-Dimethoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Chlorination: Chlorination with N-chlorosuccinimide can yield 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile.
Scientific Research Applications
4,6-Dimethoxypyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dimethoxypyrimidine-2-carbonitrile can be compared with other similar compounds, such as:
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-chloro-6-methoxy-2-(methylthio)pyrimidine
- 4,6-dimethoxy-2-(methylthio)pyrimidine
These compounds share structural similarities but differ in their substituents and chemical properties. The unique combination of methoxy groups and a cyano group in this compound makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
4,6-dimethoxypyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOPKHTARFXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614310 | |
Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139539-63-2 | |
Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile as described in the research?
A1: The synthesis of this compound involves a multi-step process starting from 4,6-Dichloro-2-(methylthio)pyrimidine (7). Here are the key transformations:
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